molecular formula C7H5N3O2 B152821 Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione CAS No. 21038-67-5

Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B152821
CAS RN: 21038-67-5
M. Wt: 163.13 g/mol
InChI Key: MNNWQAIAFUMNOS-UHFFFAOYSA-N
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Description

Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that is part of a broader class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities and potential as pharmaceutical agents. These compounds are structurally similar to the nitrogen bases found in DNA and RNA, making them of particular interest in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives can be achieved through various methods. A facile and concise route has been reported for the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, which involves the use of spectral techniques and computational methods for structural analysis . Another approach includes a five-component reaction in water, which is considered environmentally friendly due to the use of water as a solvent and the absence of additional catalysts . A similar green synthesis approach has been utilized for the synthesis of furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives through multicomponent reactions in water . Additionally, a straightforward synthesis method starting from 2-chloropyridine-3-carboxylic acid has been developed for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, allowing for structural diversity and significant variation in biopharmaceutical properties .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives has been extensively studied using various spectral techniques such as 1H and 13C NMR, UV-visible, and FT-IR spectroscopy, as well as single-crystal X-ray diffraction analysis. Computational methods like density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to analyze the electronic structures, with findings indicating good consistency with experimental data .

Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including condensation reactions to form pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione derivatives, which have been evaluated for their antibacterial activities . Additionally, the synthesis of pyrido[4,3-d]pyrimidine-2,4(1H,3H)-diones and pyrido[4,3-d]pyrimidine-2,4,5(1H,3H,6H)-triones by oxidative aromatization has been reported, showcasing the versatility of these compounds in drug development .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives vary significantly depending on their structural diversity. This variation is reflected in a broad range of solubility values, permeability coefficients, and predicted human in vivo intrinsic clearance values, which are crucial for their biopharmaceutical applications . The introduction of polar substituents has been explored to improve water solubility and enhance binding to adenosine receptors, demonstrating the importance of structural modifications in determining the properties of these compounds .

Scientific Research Applications

1. Antagonists of the Human Chemokine Receptor CXCR2

  • Summary of Application: Pyrido[3,4-d]pyrimidines have been explored as antagonists of the human chemokine receptor CXCR2. This receptor plays a crucial role in numerous inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer. Therefore, antagonizing CXCR2 is a promising therapeutic strategy for these disorders .
  • Methods of Application: The researchers identified a pyrido[3,4-d]pyrimidine analogue as a promising CXCR2 antagonist via scaffold hopping. They then aimed to improve the CXCR2 antagonistic potency of this pyrido[3,4-d]pyrimidine via systematic structural modifications of the substitution pattern .
  • Results: Almost all new analogues lacked the CXCR2 antagonism, except for a 6-furanyl-pyrido[3,4-d]pyrimidine analogue (compound 17b) that showed similar antagonistic potency as the original hit .

2. Interaction Mechanism with Mps1

  • Summary of Application: Pyrido[3,4-d]pyrimidine derivatives have been studied for their interaction with Monopolar spindle 1 (Mps1), a dual-specific kinase related to the proper execution of chromosome biorientation and mitotic checkpoint signaling .
  • Methods of Application: The researchers used molecular docking, molecular dynamics simulations, and the molecular mechanics/generalized Born surface area (MM/GBSA) method to probe the binding modes of the pyrido[3,4-d]pyrimidine derivatives with Mps1 .
  • Results: The results indicated that the van der Waals interactions and the nonpolar solvation energies were responsible for favorable binding free energies. All inhibitors interacted with specific residues of Mps1 .

3. Antitumor Activity

  • Summary of Application: Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor activity .

4. Antagonists of the Human Chemokine Receptor CXCR2

  • Summary of Application: Pyrido[3,4-d]pyrimidines have been explored as antagonists of the human chemokine receptor CXCR2. This receptor plays a crucial role in numerous inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer. Therefore, antagonizing CXCR2 is a promising therapeutic strategy for these disorders .
  • Methods of Application: The researchers identified a pyrido[3,4-d]pyrimidine analogue as a promising CXCR2 antagonist via scaffold hopping. They then aimed to improve the CXCR2 antagonistic potency of this pyrido[3,4-d]pyrimidine via systematic structural modifications of the substitution pattern .
  • Results: Almost all new analogues lacked the CXCR2 antagonism, except for a 6-furanyl-pyrido[3,4-d]pyrimidine analogue (compound 17b) that showed similar antagonistic potency as the original hit .

5. Interaction Mechanism with Mps1

  • Summary of Application: Pyrido[3,4-d]pyrimidine derivatives have been studied for their interaction with Monopolar spindle 1 (Mps1), a dual-specific kinase related to the proper execution of chromosome biorientation and mitotic checkpoint signaling .
  • Methods of Application: The researchers used molecular docking, molecular dynamics simulations, and the molecular mechanics/generalized Born surface area (MM/GBSA) method to probe the binding modes of the pyrido[3,4-d]pyrimidine derivatives with Mps1 .
  • Results: The results indicated that the van der Waals interactions and the nonpolar solvation energies were responsible for favorable binding free energies. All inhibitors interacted with specific residues of Mps1 .

6. Antitumor Activity

  • Summary of Application: Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor activity .

4. Anti-Inflammatory Activities

  • Summary of Application: Pyrimidines, including Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione, have been studied for their anti-inflammatory activities. They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

5. Synthesis of Novel Condensed Pyrido[2,3-d]pyrimidines

  • Summary of Application: Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione has been used in the synthesis of novel condensed pyrido[2,3-d]pyrimidines .
  • Methods of Application: The researchers used suitably functionalised pyrimidine-2,4-diones for intramolecular cyclisation to yield the novel furo[2″,3″:4′,5′]isoxazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidines in excellent yields .
  • Results: The pyrimidone nucleus was unaffected and there were no side-reactions in this synthesis .

6. Antitumor, Antibacterial, CNS Depressive, Anticonvulsant, and Antipyretic Activities

  • Summary of Application: Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

properties

IUPAC Name

1H-pyrido[3,4-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6-4-1-2-8-3-5(4)9-7(12)10-6/h1-3H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNWQAIAFUMNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299073
Record name Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

CAS RN

21038-67-5
Record name Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
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Record name Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
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Record name 1H,2H,3H,4H-pyrido[3,4-d]pyrimidine-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Z Ma, G Gao, H Sun - Tetrahedron Letters, 2021 - Elsevier
Pyridopyrimidine-2,4(1H,3H)-diones and pyrido[4,3–d]pyrimidine-2,4,5(1H,3H,6H)-triones are valuable scaffolds which can be used in drug development. In this letter a simple and …
Number of citations: 2 www.sciencedirect.com
M Monier, D Abdel-Latif, A El-Mekabaty… - Current Organic …, 2019 - ingentaconnect.com
The aim of this work is to discuss the chemistry of pyrido[3,4-d]pyrimidines as one of the most important heterocyclic compounds with remarkable synthetic, biological and medical …
Number of citations: 25 www.ingentaconnect.com
IR Gelling, WJ Irwin, DG Wibberley - Journal of the Chemical Society B …, 1969 - pubs.rsc.org
The mass spectra of the four pyrido[2,3-d]-, pyrido[3,2-d]-, pyrido[3,4-d]-, and pyrido[4,3-d]-pyrimidin-4(3H)-ones, and the corresponding four -pyrimidine-2,4(1H,3H)-diones, and a …
Number of citations: 11 pubs.rsc.org
C Li, X Lu, Y Yang, S Yang, L Zhang - Tetrahedron Letters, 2018 - Elsevier
An efficient ionic liquid system was developed for the preparation of various heterocycle-fused pyrimidine-2, 4(1H,3H)-diones in moderate to excellent yields (52–95%). It was found that …
Number of citations: 10 www.sciencedirect.com
WJ Irwin, DG Wibberley - Advances in Heterocyclic Chemistry, 1969 - Elsevier
Publisher Summary This chapter describes the syntheses, physical, biological, and chemical properties of pyridopyrimidines. The pyridopyrimidines are derived by the ortho fusion of …
Number of citations: 50 www.sciencedirect.com
SS Gupta, S Kumari, I Kumar, U Sharma - Chemistry of Heterocyclic …, 2020 - Springer
This review summarizes environmentally benign approaches for the synthesis of fused N-heterocycles since 2011. It is mainly focused on one-pot, multicomponent protocols for …
Number of citations: 19 link.springer.com
J Odingo, T O'Malley, EA Kesicki, T Alling… - Bioorganic & Medicinal …, 2014 - Elsevier
The 2,4-diaminoquinazoline class of compounds has previously been identified as an effective inhibitor of Mycobacterium tuberculosis growth. We conducted an extensive evaluation of …
Number of citations: 30 www.sciencedirect.com
MD Meyer, RJ Altenbach, H Bai, FZ Basha… - Journal of medicinal …, 2001 - ACS Publications
In search of a uroselective α 1A subtype selective antagonist, a novel series of 6-OMe hexahydrobenz[e]isoindoles attached to a bicyclic heterocyclic moiety via a two-carbon linker was …
Number of citations: 34 pubs.acs.org
S Sharma, CR Hopkins - Journal of medicinal chemistry, 2019 - ACS Publications
Transient receptor potential canonical (TRPC) channels are highly homologous, nonselective cation channels that form many homo- and heterotetrameric channels. These channels …
Number of citations: 31 pubs.acs.org

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